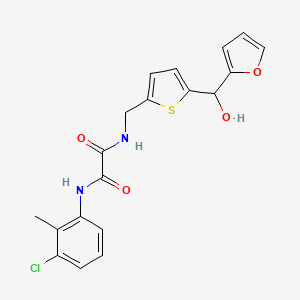

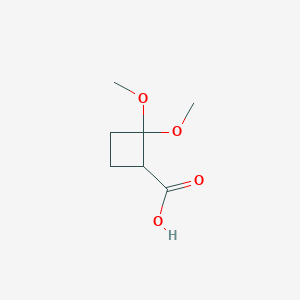

![molecular formula C14H11N3O2S2 B3003499 N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-04-2](/img/structure/B3003499.png)

N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds that contain a thiazole ring fused to a pyrimidine ring . Pyrimidine derivatives have attracted researchers due to their versatile scaffold and their medicinal significance .

Molecular Structure Analysis

The molecular structure of this compound would include a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) .Aplicaciones Científicas De Investigación

Dual Inhibitor of Mer and c-Met Kinases

This compound has been studied for its potential as a dual inhibitor of Mer and c-Met kinases . These kinases are commonly overexpressed in various tumors, making them ideal targets for the development of antitumor drugs . The compound demonstrated robust inhibitory activity against Mer and c-Met kinases, with IC 50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively .

Antiproliferative Activities

The compound displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells . This suggests that it could be used in the treatment of these types of cancers.

Inhibitor of Tumorigenesis

Overexpression of c-Met has been validated as an oncogenic driver in tumorigenesis, especially in the development of invasive and metastatic phenotypes . Therefore, this compound could potentially be used as an inhibitor of tumorigenesis .

Antioxidant Activities

Pyrimidine derivatives, including this compound, present diverse biological activities including antioxidant activities . They can be considered as privileged scaffolds in drug discovery for the treatment of various diseases .

Inhibitor of Lipoxygenase

This compound has been studied for its potential as an inhibitor of lipoxygenase . Lipoxygenase is an enzyme that plays a key role in the inflammatory response, and inhibiting it can help reduce inflammation .

Treatment of Inflammation

Oxidative stress is a disturbance in the balance between reactive oxygen species (ROS) production and their deactivation . This imbalance provokes tissue damage and induces inflammation . Therefore, this compound could potentially be used in the treatment of inflammation .

Direcciones Futuras

The future directions for research on this compound would likely involve further investigation into its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could include experimental studies to determine its biological activity and potential applications in medicine .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Mode of Action

This could result in the modulation of the inflammatory response, given the known targets of similar compounds .

Biochemical Pathways

These could include the prostaglandin synthesis pathway, the nitric oxide synthesis pathway, and pathways involving the transcription factor nuclear factor κB .

Pharmacokinetics

Similar compounds have been shown to be effective when administered intraperitoneally . This suggests that the compound may have good bioavailability when administered in this manner.

Result of Action

Given the known targets of similar compounds, it can be inferred that the compound may have anti-inflammatory effects .

Propiedades

IUPAC Name |

N-(2-methylsulfanylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c1-20-11-5-3-2-4-10(11)16-12(18)9-8-15-14-17(13(9)19)6-7-21-14/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNXSYMLCXSFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

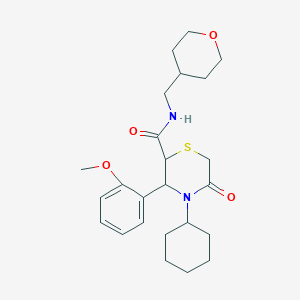

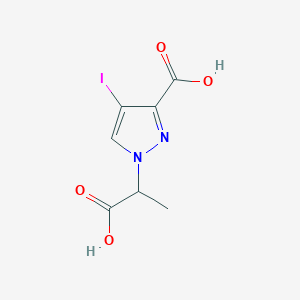

![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)

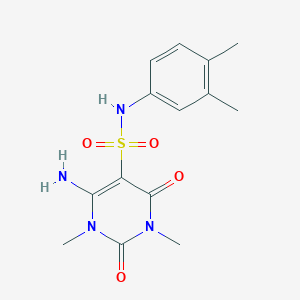

![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3003423.png)

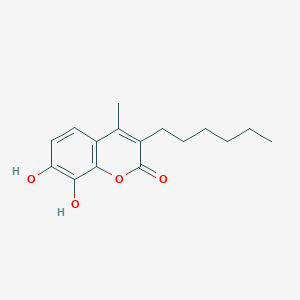

![(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3003425.png)

![N-(2-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3003426.png)

![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)

![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)

![Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate](/img/structure/B3003435.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)